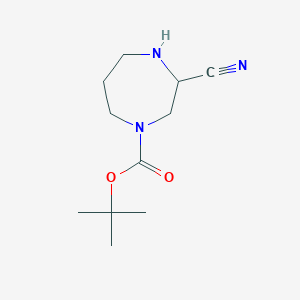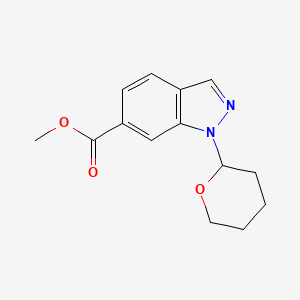
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole is a chiral heterocyclic compound that features a thiazole ring substituted with a pyrrolidine moiety and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole typically begins with commercially available starting materials such as 2-bromo-5-methylthiazole and (S)-pyrrolidine.
Reaction Steps:
Reaction Conditions: Typical conditions include heating the reaction mixture to temperatures between 80-120°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalysis: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, converting the thiazole ring to a more reduced form.
Substitution: The compound can participate in substitution reactions, where the pyrrolidine or methyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Biological Activity: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine
Drug Development: Due to its unique structure, this compound is explored as a scaffold for developing new pharmaceuticals, particularly in the area of central nervous system disorders.
Industry
Material Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-methyl-2-(pyrrolidin-2-yl)thiazole: The enantiomer of the compound, which may exhibit different biological activities.
2-(pyrrolidin-2-yl)thiazole: Lacks the methyl group, which can affect its chemical reactivity and biological properties.
5-methylthiazole: Lacks the pyrrolidine moiety, resulting in different applications and properties.
Uniqueness
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole is unique due to its chiral nature and the presence of both a thiazole and pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H12N2S |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
5-methyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-6-5-10-8(11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
TYMVAHJRZLNLGR-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=CN=C(S1)[C@@H]2CCCN2 |
Kanonische SMILES |
CC1=CN=C(S1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)

![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
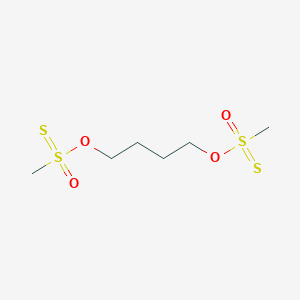
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
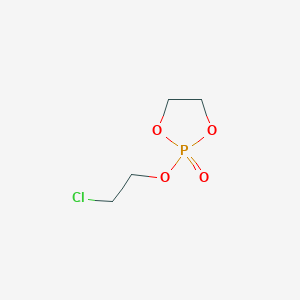
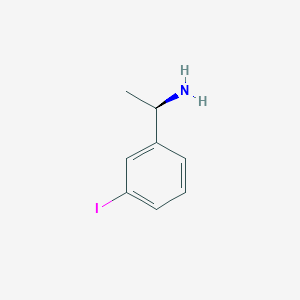
![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
